3-methyl-2-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one
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Overview
Description
3-methyl-2-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one typically involves the following steps:
Formation of the pyrazolone core: This can be achieved by the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using an appropriate phenyl derivative.
Alkylation: The final step involves the alkylation of the pyrazolone core with an alkyl halide to introduce the propan-2-yl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolones with various functional groups.
Scientific Research Applications
3-methyl-2-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-2-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-propan-2-yl-1H-pyrazol-5-one
- 3-ethyl-2-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one
- 3-methyl-2-propan-2-yl-4-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-one
Uniqueness
3-methyl-2-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propan-2-yloxyphenyl group can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets.
Properties
Molecular Formula |
C17H24N2O2 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-methyl-2-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one |
InChI |
InChI=1S/C17H24N2O2/c1-11(2)19-13(5)16(17(20)18-19)10-14-6-8-15(9-7-14)21-12(3)4/h6-9,11-12H,10H2,1-5H3,(H,18,20) |
InChI Key |
WQHRIHHTLJHNFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NN1C(C)C)CC2=CC=C(C=C2)OC(C)C |
Origin of Product |
United States |
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